N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide
Description
This compound features a piperidine core substituted at position 2 with a 2,5-dimethylbenzenesulfonyl group and an ethyl chain terminating in an ethanediamide moiety. The 2,5-dimethylbenzenesulfonyl group enhances hydrophobicity and may influence metabolic stability or receptor binding, distinguishing it from simpler sulfonamide derivatives .
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-4-11-21-19(24)20(25)22-12-10-17-7-5-6-13-23(17)28(26,27)18-14-15(2)8-9-16(18)3/h4,8-9,14,17H,1,5-7,10-13H2,2-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUPRSHDVNAPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,5-Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2,5-dimethylbenzenesulfonyl chloride under basic conditions.
Attachment of the Ethanediamide Moiety: The ethanediamide group is introduced through an amidation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Functionalization: The prop-2-en-1-yl group is attached via an alkylation reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors, modulating their function.
Comparison with Similar Compounds
Enkephalin Analogs with N-Phenyl-N-(Piperidin-2-ylmethyl)propionamide Derivatives
Compounds such as those in incorporate a piperidine-2-ylmethyl group linked to a phenylpropionamide. Unlike the target compound, these analogs lack sulfonyl groups and instead feature a phenyl ring directly attached to the amide. Biological evaluations of these analogs highlight their opioid receptor binding properties, suggesting that the piperidine-2-ylmethyl scaffold is critical for activity.
5-Substituted Tetrahydronaphthalen Derivatives with N-Phenyl-N-(Piperidin-4-yl)propionamide
describes compounds with a piperidine-4-yl substitution. The positional isomerism (piperidin-4-yl vs. piperidin-2-yl in the target compound) significantly alters spatial orientation. For instance, piperidin-4-yl derivatives are often associated with improved conformational rigidity, which could enhance receptor selectivity. The use of propionyl chloride in their synthesis parallels methods that might apply to the target compound’s ethanediamide formation .
N-Phenyl-N-[1-(2-Phenylethyl)-4-piperidinyl]carboxamides
Compounds listed in , such as N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide, share a piperidine backbone but differ in substituents. The phenylethyl group at the piperidine nitrogen introduces bulkiness, likely reducing metabolic clearance compared to the target compound’s dimethylbenzenesulfonyl group. Additionally, the butenamide moiety offers a conjugated double bond, which may influence electronic properties and binding kinetics .
Sulfonamide-Containing Piperidine Derivatives
and highlight sulfonamide-based piperidine compounds. For example, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () shares a benzenesulfonyl group with the target compound. However, the azide functionalities in this analog introduce high reactivity, making it unsuitable for therapeutic use but valuable for click chemistry applications.
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The target compound’s piperidin-2-yl substitution and sulfonamide group differentiate it from piperidin-4-yl derivatives, which are more rigid and often used in CNS-targeting drugs .
- Functional Group Impact : The allyl group in the ethanediamide offers unique reactivity for bioconjugation, a feature absent in phenylpropionamide analogs .
- Synthetic Pathways : Similar sulfonylation and amidation methods (e.g., propionyl chloride reactions) are applicable across these compounds, suggesting scalable synthesis .
Biological Activity
N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide is a complex compound with potential therapeutic applications. Its unique structure, which includes a piperidine ring and a sulfonamide group, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 473.59 g/mol. The compound's structure facilitates interactions with biological targets, making it a candidate for further pharmacological evaluation.
Preliminary studies indicate that this compound may exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms, similar to other sulfonamide derivatives known for their antibacterial properties.
- Receptor Interaction : The compound could interact with specific receptors in the body, modulating their activity and leading to various biological effects.
- Cellular Pathway Modulation : Interaction studies suggest that it may influence cellular pathways related to inflammation and microbial resistance.
Antibacterial Properties
Sulfonamide derivatives are well-known for their antibacterial effects. This compound is expected to exhibit similar properties due to its structural characteristics. Research on related compounds indicates that they can effectively inhibit the growth of various bacteria by interfering with folic acid synthesis .
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is another area of interest. Similar compounds have shown efficacy in reducing inflammation in various models, including asthma and allergic reactions . The ability to modulate inflammatory pathways makes this compound a candidate for treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Prostaglandin D(2) Receptor Antagonists : A series of compounds similar in structure were developed as antiallergic agents, demonstrating significant suppression of allergic responses in animal models . This suggests that N'-{...} may also possess antiallergic properties.
- Investigations into Multimodal Compounds : Research on compounds affecting serotonin receptors indicates that modifications in the piperidine structure can lead to enhanced receptor affinity and activity . This highlights the potential for N'-{...} to be explored as a multimodal therapeutic agent.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide | 898407-12-0 | Similar piperidine structure with different aryl substituents |
| N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide | 898461-22-8 | Variation in aryl substituents affecting biological activity |
| N-{1-[ (2,5-Dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide | 860788-11-0 | Contains methoxy groups and different functional moieties |
This table illustrates how variations in substituents can impact the biological activity of related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
